Nitrene Addition Chemoselectivity: S,S-Dioxide vs. Sulfide vs. S-Oxide of 3,4-Dihydro-2H-thiopyran
Under oxidative aminoaziridination conditions with N-aminophthalimide, the S,S-dioxide (sulfone) derivative of 3,4-dihydro-2H-thiopyran yields exclusively the bicyclic 2-thia-7-azabicyclo[4.1.0]heptane-2,2-dioxide core via nitrene addition to the C=C bond. In contrast, the unoxidized sulfide yields only en(phthaloyl)hydrazine following initial aziridine ring-opening and cleavage, while the S-oxide (sulfoxide) traps the nitrene at the sulfur atom to form a sulfoximine, leaving the double bond completely untouched [1]. This represents a qualitative switch in reaction outcome—three different products from three oxidation states—making the S,S-dioxide uniquely productive for aziridine-fused bicyclic scaffold construction.
| Evidence Dimension | Nitrene addition site selectivity and reaction product identity |
|---|---|
| Target Compound Data | S,S-Dioxide (sulfone): nitrene adds to C=C bond → 2-thia-7-azabicyclo[4.1.0]heptane-2,2-dioxide (bicyclic aziridine) |
| Comparator Or Baseline | Sulfide (unoxidized): en(phthaloyl)hydrazine (aziridine ring-opened/cleaved product); S-Oxide (sulfoxide): sulfoximine (nitrene trapped at S, C=C unchanged) |
| Quantified Difference | Mutually exclusive products – three distinct chemotypes from identical nitrene source and reaction conditions; no crossover products reported |
| Conditions | N-aminophthalimide, Pb(OAc)₄, CH₂Cl₂, 0 °C to rt; 3,4,6-triphenyl-3,4-dihydro-2H-thiopyran derivatives |
Why This Matters
This divergent chemoselectivity means the S,S-dioxide is the only oxidation state that enables direct construction of the aziridine-fused bicyclic sulfone scaffold—a privileged structure for covalent inhibitor and strained-ring medicinal chemistry—making procurement of the correct oxidation state non-negotiable.
- [1] Merkulova EA, Kolobov AV, Kuznetsov MA, Spiridonova DV, Pankova AS. Oxidative addition of N-aminophthalimide to 3,4-dihydro-2H-thiopyrans, their S-oxides, and S,S-dioxides. Tetrahedron Lett. 2022;94:153715. doi:10.1016/j.tetlet.2022.153715 View Source
